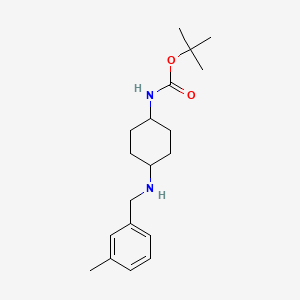

tert-Butyl (1R*,4R*)-4-(3-methylbenzylamino)cyclohexylcarbamate

Description

BenchChem offers high-quality tert-Butyl (1R*,4R*)-4-(3-methylbenzylamino)cyclohexylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (1R*,4R*)-4-(3-methylbenzylamino)cyclohexylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[4-[(3-methylphenyl)methylamino]cyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O2/c1-14-6-5-7-15(12-14)13-20-16-8-10-17(11-9-16)21-18(22)23-19(2,3)4/h5-7,12,16-17,20H,8-11,13H2,1-4H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZTBYOBQQOPEHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CNC2CCC(CC2)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401117812 | |

| Record name | Carbamic acid, N-[trans-4-[[(3-methylphenyl)methyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401117812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286273-32-2 | |

| Record name | Carbamic acid, N-[trans-4-[[(3-methylphenyl)methyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401117812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

tert-Butyl (1R*,4R*)-4-(3-methylbenzylamino)cyclohexylcarbamate, also known by its CAS number 1286273-32-2, is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

The compound features a cyclohexane ring substituted with a tert-butyl group and a 3-methylbenzylamino moiety. Its molecular formula is , indicating the presence of nitrogen and oxygen which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C19H30N2O2 |

| Molecular Weight | 330.46 g/mol |

| CAS Number | 1286273-32-2 |

| Structure | Structure |

The biological activity of tert-butyl (1R*,4R*)-4-(3-methylbenzylamino)cyclohexylcarbamate is primarily linked to its interaction with various biological targets:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Receptor Binding : The compound has been noted for binding affinity to specific receptors, which could modulate signaling pathways associated with various physiological responses.

Pharmacological Activity

Research indicates that the compound exhibits several pharmacological activities:

- Anticancer Activity : In vitro studies have shown that tert-butyl (1R*,4R*)-4-(3-methylbenzylamino)cyclohexylcarbamate can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.

- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation markers in cellular models, indicating possible applications in treating inflammatory diseases.

Case Studies

Several case studies highlight the effectiveness and potential applications of this compound:

- Case Study 1 : A study involving human cancer cell lines demonstrated that treatment with tert-butyl (1R*,4R*)-4-(3-methylbenzylamino)cyclohexylcarbamate resulted in a significant reduction in cell viability compared to control groups. The mechanism was attributed to apoptosis induction via caspase activation.

- Case Study 2 : In an animal model of arthritis, administration of the compound showed a marked decrease in joint swelling and pain, correlating with reduced levels of pro-inflammatory cytokines.

Scientific Research Applications

Based on the search results, here is what is known about the compound tert-Butyl (1R*,4R*)-4-(3-methylbenzylamino)cyclohexylcarbamate and related compounds.

Chemical Properties and Identifiers

tert-Butyl (1R*,4R*)-4-(3-methylbenzylamino)cyclohexylcarbamate has the molecular formula and a molar mass of 318.45 . Synonyms for this compound include 1286273-32-2, TERT-BUTYL (TRANS-4-((3-METHYLBENZYL)AMINO)CYCLOHEXYL)CARBAMATE, and Carbamic acid, N-[trans-4-[[(3-methylphenyl)methyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester . The CAS registry number for tert-Butyl (1R*,4R*)-4-(3-methylbenzylamino)cyclohexylcarbamate is 1286273-32-2 .

Related Compounds

Other compounds with similar structural features include:

- 1-tert-Butyl-4-methylcyclohexane: This compound has the molecular formula and a molecular weight of 154.29 g/mol . Synonyms include Cyclohexane, 1-(1,1-dimethylethyl)-4-methyl- .

- tert-Butyl (1R,4R)-4-[(cyclohexylmethyl)amino]cyclohexylcarbamate:** This compound has the molecular formula and a molecular weight of 310.5 g/mol . Its CAS registry number is 1286263-90-8 .

- (3R,4R)-tert-Butyl 4-methyl-3-(methylamino)piperidine-1-carboxylate: This compound has the molecular formula and a molecular weight of 228.33 . The CAS number is 1312762-44-9 .

Applications and Research

The search results do not provide specific applications or case studies for tert-Butyl (1R*,4R*)-4-(3-methylbenzylamino)cyclohexylcarbamate.

Guidelines for Summarizing Research Articles

When summarizing research, it is important to focus on the research question, hypotheses, methods, findings, and interpretation of the findings . To avoid plagiarism, take notes in your own words and primarily paraphrase instead of using direct quotes . Use specific, concrete language and scientifically accurate language .

Additional Notes

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is a widely used protecting group for amines, cleavable under acidic conditions. For this compound, deprotection likely follows established Boc-removal mechanisms:

Example :

In analogous systems, Boc deprotection occurs quantitatively at 0–25°C using TFA, with subsequent neutralization yielding the free amine . The trans-configuration of the cyclohexyl backbone may influence steric accessibility during hydrolysis.

Reactivity of the 3-Methylbenzylamino Group

The secondary amine in the 3-methylbenzylamino group can participate in nucleophilic reactions:

Acylation

| Reagents | Product | Conditions |

|---|---|---|

| Acetyl chloride | N-(3-methylbenzyl)-N-acetylcyclohexylamine | Base (e.g., Et₃N), CH₂Cl₂, 0–25°C |

| Benzoyl chloride | N-(3-methylbenzyl)-N-benzoylcyclohexylamine | Similar to above |

Mechanism : The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acyl chlorides.

Alkylation

| Reagents | Product | Conditions |

|---|---|---|

| Methyl iodide | N-(3-methylbenzyl)-N-methylcyclohexylamine | K₂CO₃, DMF, 60°C |

| Ethyl bromoacetate | N-(3-methylbenzyl)-N-(ethoxycarbonylmethyl)cyclohexylamine | Phase-transfer catalysis |

Note : Steric hindrance from the trans-cyclohexyl group may moderate reaction rates.

Base-Mediated Decarboxylation

While not directly documented for this compound, structurally similar tert-butyl carbamates undergo decarboxylation under basic conditions:

| Conditions | Outcome | Reference |

|---|---|---|

| Cs₂CO₃ in MeCN, 100°C, 1 hour | Cleavage of the carbamate to form cyclohexylamine derivatives |

Example :

In a related study, tert-butyl carbamates treated with Cs₂CO₃ in acetonitrile at elevated temperatures yielded amines via decarboxylation (81% yield for analogous systems) .

Coupling Reactions

The deprotected amine may engage in coupling reactions, as seen in Edoxaban intermediate synthesis:

| Reaction Partners | Catalyst/Conditions | Product |

|---|---|---|

| Ethyl 2-oxoacetate derivatives | Triethylamine, CH₃CN, 60°C | Urea or oxamide derivatives |

Mechanism : The amine reacts with activated carbonyl compounds (e.g., oxoacetates) to form urea linkages, critical in pharmaceutical intermediates .

Stability Considerations

Q & A

Q. What methods validate the absence of residual palladium in deprotected intermediates?

- ICP-MS : Detect Pd at sub-ppm levels .

- Colorimetric assays : Use Pd-sensitive reagents (e.g., sodium 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol) for rapid screening .

Methodological Best Practices

Recommended storage conditions to prevent Boc group degradation:

Q. Scaling up the synthesis: How to maintain yield and purity?

- Continuous flow chemistry : Improve mixing and heat transfer for reductive amination steps .

- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progress .

Advanced Mechanistic Insights

Q. What is the role of iodolactamization in synthesizing related carbamate intermediates?

- Key step : Forms bicyclic lactams with defined stereochemistry, critical for CCR2 antagonist synthesis (e.g., via tert-butyl carbamate intermediates) .

- Single-pot optimization : Reduces epimerization risks compared to multi-step protocols .

Q. How to design a stability-indicating assay for this compound?

- Forced degradation : Expose to heat, light, and acidic/basic conditions, then quantify degradation products via UPLC-PDA .

- Mass balance : Ensure total impurities ≤1.0% per ICH guidelines .

Synthesis of Derivatives & Analogs

Protocol for introducing piperazine or cyclopropylmethyl substituents:

- Step 1 : React tert-butyl piperazine-1-carboxylate with bromomethylcyclopropane in DCM/TEA .

- Step 2 : Deprotect with TFA and couple to the cyclohexylamine core via reductive amination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.